2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid
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Overview
Description
ML113 is a compound primarily used in research related to microtubule polymerization. It is composed of tubulin, a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Tubulin is a heterodimer consisting of two closely related proteins, alpha-tubulin and beta-tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: ML113 is prepared by isolating tubulin from bovine brain tissue. The tubulin is then purified to achieve a high level of purity, typically greater than 99% . The preparation involves several steps:
Isolation: Tubulin is isolated from bovine brain tissue using a series of centrifugation and filtration steps.
Purification: The isolated tubulin is further purified using chromatography techniques to remove impurities and achieve the desired purity level.
Lyophilization: The purified tubulin is lyophilized to obtain a white powder, which is then reconstituted in a suitable buffer for use in experiments.
Industrial Production Methods: The industrial production of ML113 follows similar steps as the laboratory preparation but on a larger scale. The process involves the use of large-scale centrifuges and chromatography columns to handle the increased volume of material. The final product is subjected to rigorous quality control to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: ML113 undergoes polymerization reactions to form microtubules. This process involves the assembly of tubulin dimers into protofilaments, which then associate to form microtubules .
Common Reagents and Conditions:
Guanosine Triphosphate (GTP): Tubulin polymerization requires the presence of guanosine triphosphate, which binds to the tubulin dimers and promotes their assembly into microtubules.
Polymerization Enhancers: Compounds such as paclitaxel and nocodazole can modulate tubulin polymerization.
Major Products: The primary product of the polymerization reaction is microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Scientific Research Applications
ML113 has a wide range of applications in scientific research:
Mechanism of Action
ML113 exerts its effects by modulating the polymerization of tubulin into microtubules. The compound binds to tubulin dimers and promotes their assembly into protofilaments, which then associate to form microtubules. This process is regulated by the binding and hydrolysis of guanosine triphosphate . The molecular targets of ML113 include the alpha-tubulin and beta-tubulin subunits, which are essential for microtubule formation .
Comparison with Similar Compounds
ML113 is unique in its high purity and specific application in tubulin polymerization assays. Similar compounds include:
Paclitaxel: A compound that stabilizes microtubules and is used in cancer treatment.
Nocodazole: A compound that inhibits microtubule formation and is used in cell biology research.
Colchicine: A compound that binds to tubulin and inhibits microtubule polymerization, used in the treatment of gout.
ML113 stands out due to its high purity and specific use in research applications related to microtubule dynamics .
Properties
Molecular Formula |
C28H22ClN3O5S3 |
---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
2-[5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C28H22ClN3O5S3/c29-22-10-6-19(7-11-22)18-37-24-12-8-20(9-13-24)26-21(17-32(30-26)23-4-2-1-3-5-23)16-25-27(33)31(28(38)39-25)14-15-40(34,35)36/h1-13,16-17H,14-15,18H2,(H,34,35,36) |
InChI Key |
UEMVHDDFBLKUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CCS(=O)(=O)O |
Origin of Product |
United States |
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